molecular formula C6H10O4 B1209413 2-Methylglutaric acid CAS No. 617-62-9

2-Methylglutaric acid

Cat. No.: B1209413
CAS No.: 617-62-9
M. Wt: 146.14 g/mol
InChI Key: AQYCMVICBNBXNA-UHFFFAOYSA-N
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Description

2-Methylglutaric acid: is an organic compound with the molecular formula C6H10O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH) This compound is structurally related to glutaric acid, with a methyl group attached to the second carbon atomThis compound is a white to almost white crystalline powder and is used in various chemical and pharmaceutical research applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methylglutaric acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL), which is involved in the leucine catabolic pathway . This interaction is crucial for the conversion of this compound into other metabolites, influencing the overall metabolic flux.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce lipid peroxidation and decrease the activities of glutathione peroxidase and citric acid cycle enzymes, suggesting bioenergetic and redox disruption . These effects can lead to changes in cellular function, impacting processes such as energy production and oxidative stress response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is known to inhibit the activity of hydroxymethylglutaryl-CoA reductases, which are the rate-limiting enzymes in the biosynthesis of cholesterol . This inhibition can lead to changes in gene expression and metabolic pathways, affecting the overall cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, the experimental phase diagram of submicron this compound and ammonium sulfate aerosol particles indicates that nucleation kinetics are responsible for the observed lower separation relative humidities in submicron aerosol particles . This suggests that the temporal evolution of this compound can impact its biochemical properties and interactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on metabolic pathways, while at higher doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with oxidative stress and bioenergetic dysfunction in neonatal rats . These findings highlight the importance of dosage in determining the overall impact of this compound on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the citric acid cycle and the leucine catabolic pathway. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl-CoA lyase and hydroxymethylglutaryl-CoA reductases, influencing the levels of metabolites and the overall metabolic flux . These interactions are crucial for maintaining cellular homeostasis and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can affect its activity and function, influencing cellular processes such as energy production and oxidative stress response .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is primarily localized within the cytoplasm and mitochondria, where it participates in metabolic reactions. The presence of targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, affecting its biochemical properties and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylglutaric acid can be synthesized through several methods. One common method involves the reaction of 1,3-dibromobutane with potassium cyanide to form 2-methylglutaronitrile, which is then hydrolyzed to produce this compound. The reaction conditions typically involve heating the nitrile in the presence of a strong acid, such as hydrochloric acid, to facilitate the hydrolysis process .

Industrial Production Methods: In industrial settings, this compound can be produced through the oxidation of 2-methylglutaraldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure complete oxidation and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylglutaric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

    Glutaric acid: Similar structure but lacks the methyl group on the second carbon atom.

    3-Methylglutaric acid: The methyl group is attached to the third carbon atom instead of the second.

    2,2-Dimethylglutaric acid: Contains two methyl groups attached to the second carbon atom.

    3,3-Dimethylglutaric acid: Contains two methyl groups attached to the third carbon atom

Uniqueness: 2-Methylglutaric acid is unique due to the specific positioning of the methyl group on the second carbon atom, which influences its chemical reactivity and physical properties. This structural difference can lead to variations in its metabolic pathways and interactions with enzymes compared to other similar compounds .

Properties

IUPAC Name

2-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYCMVICBNBXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021632
Record name 2-Methylpentanedioic acid
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Molecular Weight

146.14 g/mol
Source PubChem
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Physical Description

Solid
Record name 2-Methylglutaric acid
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Solubility

908 mg/mL
Record name 2-Methylglutaric acid
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CAS No.

617-62-9, 18069-17-5
Record name 2-Methylglutaric acid
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Record name 2-Methyleneglutaric acid
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Record name 2-METHYLGLUTARIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-methylglutaric acid?

A1: The molecular formula of this compound is C6H10O4, and its molecular weight is 146.14 g/mol. []

Q2: How can this compound be characterized structurally?

A2: Beyond its molecular formula and weight, this compound can be characterized using techniques like X-ray crystallography, which reveals its crystal structure and molecular packing. [] Additionally, infrared (IR) spectroscopy helps identify functional groups present in the molecule, while nuclear magnetic resonance (NMR) spectroscopy provides insights into its structure and connectivity.

Q3: Can this compound be used as a building block for polymers?

A3: Yes, this compound can be used to synthesize α,ω-dihydroxy terminated polyester oligomers. These oligomers are then used to create segmented polyurethanes with desirable properties like high elongation. [] This is particularly relevant as this compound is a readily available industrial byproduct.

Q4: Does the methyl group in this compound affect the properties of polymers it forms?

A4: Yes, the methyl side group in this compound disrupts crystallization in the soft domains of derived polyurethanes. This results in significantly higher ultimate elongation compared to analogous polyurethanes synthesized from adipic acid. []

Q5: Are there any specific morphological observations in aerosol studies involving this compound?

A5: Research shows that aerosol droplets containing this compound, along with other dicarboxylic acids, mixed with ammonium sulfate and water, can exhibit partially engulfed configurations during liquid-liquid phase separation. This is in contrast to the core-shell morphology observed in systems without dicarboxylic acids. []

Q6: Can this compound be synthesized from other naturally occurring compounds?

A6: Yes, this compound can be synthesized from (-)-myodesmone, a toxic furanoid sesquiterpene ketone found in certain varieties of Myoporum deserti and M. acuminatum plants. []

Q7: What is the role of this compound in the degradation of sodium acrylate oligomers?

A7: Arthrobacter sp. strain NO-18, a bacterium capable of degrading sodium acrylate oligomers, utilizes this compound as a metabolic intermediate during the breakdown process. This suggests a role for this compound in the microbial assimilation of acrylic units. []

Q8: Is this compound found in environmental samples?

A8: Yes, this compound has been identified in Neogene sediment samples from the Shinjo basin in Japan. Notably, it was found as a racemic mixture, suggesting a geological origin rather than a biological source. []

Q9: Can bacteria degrade this compound?

A9: Yes, Nocardia cyriacigeorgica, a bacterium isolated from oil-polluted sand, can utilize this compound as a metabolite during the degradation of pristane, a branched-chain alkane found in crude oil. []

Q10: Is this compound involved in any biological processes?

A10: Research indicates that this compound is a potential biomarker for nephropathogenic infectious bronchitis virus (NIBV) infection in chickens. Its levels were significantly altered in the bursa of Fabricius of infected chickens, suggesting a potential role in the host's metabolic response to the virus. []

Q11: Does this compound play a role in plant metabolism?

A11: Studies on Lycium barbarum L. (wolfberry) revealed that this compound is among the metabolites that increase with increasing nitrogen application. This suggests a potential involvement in the plant's nitrogen metabolism and response to nitrogen availability. []

Q12: Can this compound be used to understand biological processes in marine organisms?

A12: Research comparing a thermotolerant strain of Apostichopus japonicus (sea cucumber) with a common strain found significant differences in the gut microbiome and metabolome under high summer temperatures. Notably, this compound was identified as a potential metabolic marker for differentiating the thermotolerant strain, suggesting its potential role in thermal adaptation and stress response in this species. []

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